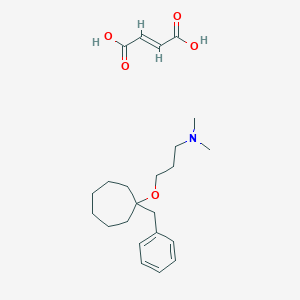
Bencyclane fumarate
Overview
Description
Bencyclane fumarate is a pharmacological compound known for its vasodilatory, antispasmodic, and platelet aggregation inhibitory properties . It is primarily used to treat peripheral circulation disorders and has various other potentially useful pharmacological effects . The compound’s mechanism may involve the blocking of calcium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bencyclane involves a two-step process. The first step is the Grignard addition of benzylmagnesium bromide to suberone, which produces 1-benzylcycloheptanol . The second step involves a Williamson ether synthesis with 3-dimethylaminopropyl chloride to complete the synthesis of bencyclane .
Industrial Production Methods
Industrial production methods for bencyclane fumarate typically involve the same synthetic routes but on a larger scale. The process includes the preparation of intermediates, followed by their conversion into the final product under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Bencyclane fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: This compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Bencyclane fumarate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of bencyclane fumarate involves the inhibition of calcium ion influx into smooth muscle cells in the vascular walls . By blocking calcium channels, the compound facilitates the widening of blood vessels, enhances blood flow, reduces vascular resistance, and improves oxygen delivery to tissues .
Comparison with Similar Compounds
Bencyclane fumarate can be compared with other vasodilatory and antispasmodic compounds:
Clofenciclan: Similar to bencyclane, clofenciclan is used for its vasodilatory properties but has a different chemical structure.
Pentoxyverine: Another compound with similar pharmacological effects, used primarily as an antitussive.
This compound is unique due to its specific combination of vasodilatory, antispasmodic, and platelet aggregation inhibitory properties, making it a versatile compound in both research and clinical applications .
Properties
IUPAC Name |
3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.C4H4O4/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18;5-3(6)1-2-4(7)8/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTKNZAMFRGXCG-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14286-84-1 | |
| Record name | 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-, (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14286-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bencyclane fumarate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014286841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-[(1-benzylcycloheptyl)oxy]propyl]dimethylammonium hydrogen fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.716 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENCYCLANE FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZN2MG334O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bencyclane Fumarate impact patients with claudication?
A1: Research indicates that this compound, when combined with treadmill exercise, effectively elongated the claudication distance in patients with peripheral occlusive arterial disease []. The study observed an 88% improvement in claudication distance after 12 weeks of treatment with this compound and treadmill exercise compared to other groups. This suggests a potential synergistic effect of the drug and exercise in improving peripheral circulation.
Q2: What are the metabolic pathways of this compound in humans and rats?
A2: Studies show that this compound is metabolized into two primary metabolites in both rats and humans: cis-1-benzyl-1-(3-N,N-dimethylaminopropoxy)-4-hydroxycycloheptane (Metabolite I) and 1-benzyl-1-(3-N,N-dimethylaminopropoxy)-4-oxocycloheptane (Metabolite II) [, ]. Notably, Metabolite I was found to be a major metabolite in humans, constituting 23.5% of the administered dose excreted in urine within 24 hours [, ].
Q3: How stable is this compound under different conditions?
A3: this compound exhibits pH-dependent hydrolysis. Research demonstrates that its degradation follows pseudo-first-order kinetics, with faster hydrolysis observed in acidic conditions []. Inclusion complexes with cyclodextrins, specifically β-CD and γ-CD, significantly improved the stability of this compound in acidic media (pH 1.2) [].
Q4: Are there analytical methods to quantify this compound in biological samples?
A4: Yes, a radioimmunoassay (RIA) has been developed to measure this compound concentrations in human serum []. This method demonstrated high sensitivity, detecting concentrations as low as 1.0 ng/ml. Importantly, the RIA exhibited minimal cross-reactivity with this compound metabolites, ensuring accurate drug quantification []. Additionally, gas chromatography-mass spectrometry (GC-MS) has been used to analyze serum samples from individuals administered this compound, showing a strong correlation with RIA results [].
Q5: What is the impact of this compound on liver function after hypothermic storage?
A5: Research suggests that this compound may offer protective effects against damage caused by hypothermic storage in rat livers []. The study observed that this compound partially prevented the increase in TBARS (a marker of lipid peroxidation) and the decrease in antioxidant enzyme activity in livers subjected to cold storage, indicating a reduction in oxidative stress.
Q6: Can this compound protect against intestinal ischemia-reperfusion injury?
A6: While the research on this topic is ongoing, preliminary findings suggest a potential protective role for this compound against intestinal ischemia-reperfusion injury in rats []. This protective effect is attributed to the drug's ability to modulate oxygen radical formation and subsequent inflammatory responses, key contributors to tissue damage in such conditions [].
Q7: What are the advantages of using cyclodextrin complexes of this compound?
A7: Formulating this compound with cyclodextrins presents several pharmaceutical advantages. These complexes enhance the drug's water solubility, significantly improving its dissolution rate []. Moreover, cyclodextrin complexation effectively masks the bitter taste inherent to this compound, increasing patient acceptability []. This approach highlights the potential of cyclodextrins in optimizing drug formulations for improved therapeutic outcomes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


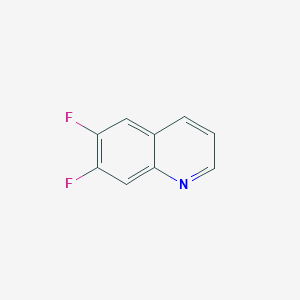
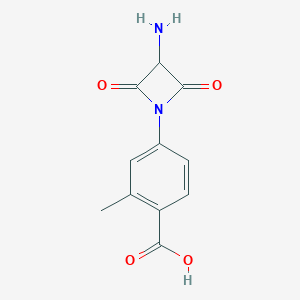
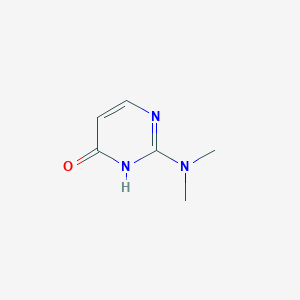
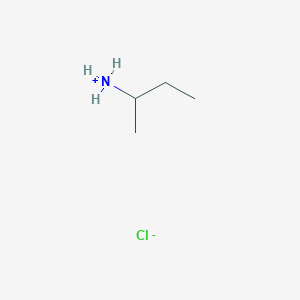
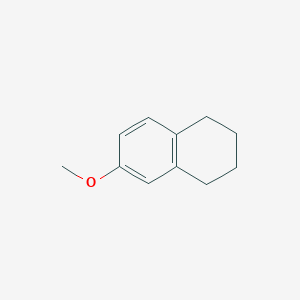
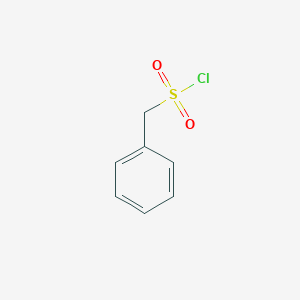
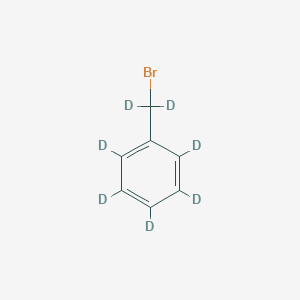
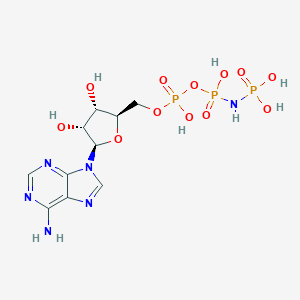
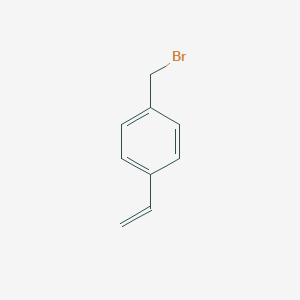

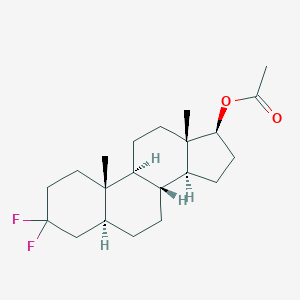

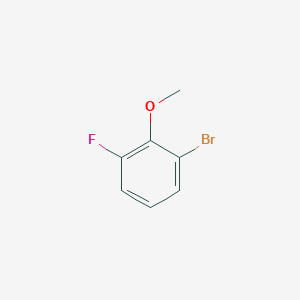
![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)
